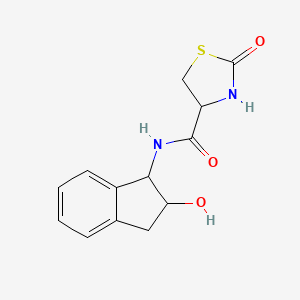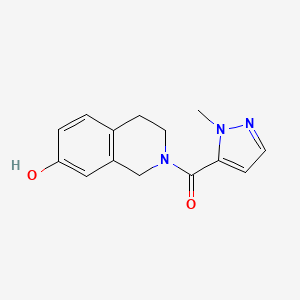![molecular formula C12H17N3O3 B7587778 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid, also known as IPAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. IPAA is a derivative of the naturally occurring amino acid proline and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). In
科学研究应用
2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been studied for its potential therapeutic effects in a variety of medical conditions. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been studied for its potential use in the treatment of neurological disorders such as epilepsy and anxiety.
作用机制
The exact mechanism of action of 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid is not fully understood. However, it is believed to act as a GABA agonist, meaning that it enhances the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By enhancing the activity of GABA, 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid may have a calming effect on the brain, which could explain its potential therapeutic effects in conditions such as anxiety and epilepsy.
Biochemical and Physiological Effects
Studies have shown that 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid can cross the blood-brain barrier and enter the central nervous system. Once in the brain, it is believed to enhance the activity of GABA, leading to a decrease in neuronal activity. This decrease in neuronal activity may be responsible for the anti-inflammatory and analgesic effects of 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. Additionally, 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the advantages of using 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid in lab experiments is its relative stability and ease of synthesis. Additionally, 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid and its potential therapeutic effects in other medical conditions. Finally, the development of more efficient synthesis methods and purification techniques for 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid could facilitate its use in future research endeavors.
Conclusion
In conclusion, 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of neurological disorders, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid involves the reaction of proline with imidazole and acetic anhydride. This reaction results in the formation of 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid as a white solid. The purity of 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid can be improved through recrystallization and further purification techniques.
属性
IUPAC Name |
2-[1-(3-imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-11(3-6-14-7-4-13-9-14)15-5-1-2-10(15)8-12(17)18/h4,7,9-10H,1-3,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYODUIEDJWARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN2C=CN=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)


![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587756.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)
![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)
![2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587800.png)